molecular formula C22H17N3O2S2 B2355074 N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 380564-22-7

N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

Cat. No.: B2355074
CAS No.: 380564-22-7
M. Wt: 419.52
InChI Key: IAHBZRXMWQZCAL-UHFFFAOYSA-N
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Description

N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a complex organic compound that features a pyrimidine moiety, an acenaphthene core, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the acenaphthene core, which undergoes sulfonation to introduce the benzenesulfonamide group. The pyrimidine moiety is then attached via a sulfanyl linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine or benzenesulfonamide moieties .

Scientific Research Applications

N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is unique due to its combination of a pyrimidine moiety, an acenaphthene core, and a benzenesulfonamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-pyrimidin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-29(27,16-9-2-1-3-10-16)25-20-17-11-4-7-15-8-5-12-18(19(15)17)21(20)28-22-23-13-6-14-24-22/h1-14,20-21,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHBZRXMWQZCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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